(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
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Overview
Description
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide typically involves a multi-step process. One common method starts with the reaction of 2-amino-5-bromobenzenethiol with phosgene (COCl2) in toluene at room temperature to form the intermediate 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one . This intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives of the original compound.
Scientific Research Applications
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating cytotoxic activity against various cancer cell lines.
Antibacterial Activity: It has demonstrated antibacterial properties, making it a candidate for the development of new antibiotics.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular targets involved in disease processes.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For example, its antibacterial activity is believed to result from the inhibition of bacterial enzymes or disruption of bacterial cell membranes . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of the target compound.
1,2,3-Triazole Derivatives: These compounds, derived from 6-bromobenzo[d]thiazol-2(3H)-one, have shown similar biological activities.
Uniqueness
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can enhance its biological activity and stability. The combination of these halogens in the benzothiazole and benzamide moieties contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF2N2OS/c1-20-11-6-5-8(16)7-12(11)22-15(20)19-14(21)13-9(17)3-2-4-10(13)18/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJIYBKLFOPXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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